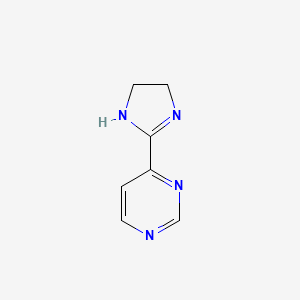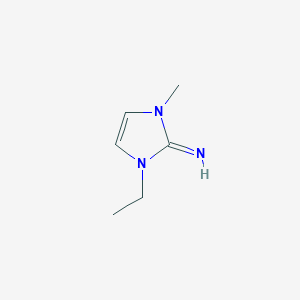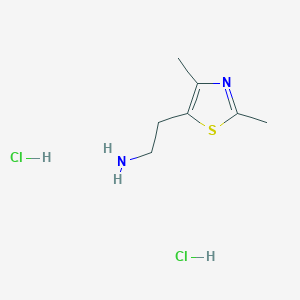
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and an ethanamine side chain. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ethanamine side chain.
Substitution: Both the thiazole ring and the ethanamine side chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is often used in cell viability assays, such as the MTT assay, where it serves as a substrate that is metabolized by living cells to form a colored product.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial enzymes in living cells to form a formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to interact with cellular redox systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
2-(2,4-Dimethylthiazol-5-yl)ethan-1-amine: The free base form without the dihydrochloride salt.
Uniqueness
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which allows it to be used in a variety of applications, particularly in biological assays. Its solubility in water, due to the dihydrochloride form, makes it more versatile compared to its free base or other derivatives.
This compound’s versatility and wide range of applications make it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C7H14Cl2N2S |
|---|---|
Peso molecular |
229.17 g/mol |
Nombre IUPAC |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5-7(3-4-8)10-6(2)9-5;;/h3-4,8H2,1-2H3;2*1H |
Clave InChI |
ZPLDPSXWSZPAQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


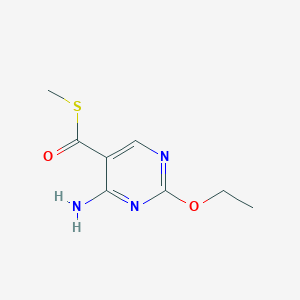
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)


![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
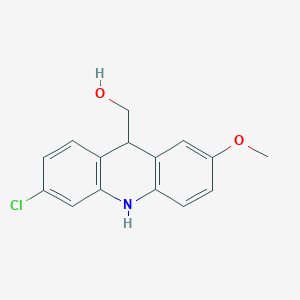
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)

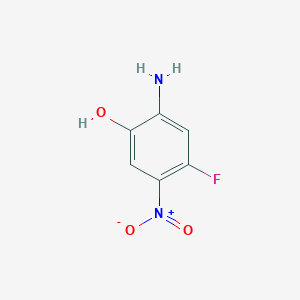
![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
